2-(Dimethoxymethyl)-1,6-naphthyridine
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Overview
Description
2-(Dimethoxymethyl)-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a naphthyridine ring system substituted with a dimethoxymethyl group. Naphthyridines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethoxymethyl)-1,6-naphthyridine typically involves the reaction of 1,6-naphthyridine with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of a dimethoxymethyl intermediate, which is then introduced to the naphthyridine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar conditions as the laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthyridine carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxymethyl group can be replaced by other functional groups using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents.
Major Products:
Oxidation: Naphthyridine carboxylic acids.
Reduction: Reduced naphthyridine derivatives.
Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Dimethoxymethyl)-1,6-naphthyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dimethoxymethyl)-1,6-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethoxymethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 2-(Dimethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine
- 1-(Dimethoxymethyl)-2-nitrobenzene
Comparison: 2-(Dimethoxymethyl)-1,6-naphthyridine is unique due to its naphthyridine ring system, which imparts distinct chemical and biological properties compared to other dimethoxymethyl-substituted compounds. Its structure allows for diverse chemical modifications, making it a versatile scaffold in medicinal chemistry.
Properties
IUPAC Name |
2-(dimethoxymethyl)-1,6-naphthyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-14-11(15-2)10-4-3-8-7-12-6-5-9(8)13-10/h3-7,11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCMPLXDBDQCQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC2=C(C=C1)C=NC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371194 |
Source
|
Record name | 2-(dimethoxymethyl)-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
386715-36-2 |
Source
|
Record name | 2-(Dimethoxymethyl)-1,6-naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=386715-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(dimethoxymethyl)-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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